Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate (molecular formula: C₁₂H₂₄N₂O₃, molecular weight: 244.34 g/mol) is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 2-aminoethoxy substituent at the 4-position of the piperidine ring. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical research, due to its reactive primary amine group and the Boc group’s ability to protect the piperidine nitrogen during multi-step reactions . Its structural flexibility allows for further functionalization, making it valuable in constructing bioactive molecules.
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-4-10(5-8-14)16-9-6-13/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYXXBGXZMDWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190076 | |
| Record name | 1,1-Dimethylethyl 4-(2-aminoethoxy)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442126-36-5 | |
| Record name | 1,1-Dimethylethyl 4-(2-aminoethoxy)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442126-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(2-aminoethoxy)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate (TBAP) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
TBAP is characterized by the following structural formula:
It features a piperidine ring substituted with a tert-butyl group and an aminoethoxy moiety, which is believed to contribute to its biological properties.
The biological activity of TBAP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as a receptor modulator or enzyme inhibitor , leading to alterations in cellular signaling pathways. For instance, studies have suggested that TBAP can inhibit certain enzymes involved in metabolic processes, which may have implications for therapeutic applications in metabolic disorders.
Antimicrobial Activity
Research has indicated that TBAP exhibits antimicrobial properties against a range of pathogens. For example, it has shown effectiveness against specific strains of bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The following table summarizes the antimicrobial activity of TBAP against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Mycobacterium tuberculosis | 2.0 |
These results highlight TBAP's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Cytotoxicity Assays
Cytotoxicity studies are crucial for evaluating the safety profile of TBAP. In vitro assays conducted on various cancer cell lines have shown that TBAP exhibits selective cytotoxicity, suggesting its potential as an anticancer agent. The following table presents the cytotoxic effects observed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings indicate that TBAP could be further investigated for its role in cancer therapy, particularly due to its selective action against cancerous cells while sparing normal cells.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of TBAP derivatives, exploring their enhanced biological activities. For instance, a study published in MDPI demonstrated that modifications to the aminoethoxy side chain could lead to increased potency against specific targets, indicating that structural optimization is key for developing more effective compounds .
Another notable research effort examined the compound's role in modulating immune responses. In vivo studies revealed that TBAP could enhance macrophage activity, suggesting potential applications in immunotherapy.
Scientific Research Applications
PROTAC Development
One of the most promising applications of tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate is its role as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce targeted protein degradation, offering a novel approach to drug design for diseases where traditional inhibitors are ineffective.
- Linker Characteristics :
- Provides flexibility while maintaining structural integrity.
- Influences the three-dimensional orientation of the degrader, impacting ternary complex formation.
This application has been highlighted in recent studies focusing on optimizing drug-like properties through linker design .
Beta-lactamase Inhibitors
This compound serves as an intermediate in synthesizing beta-lactamase inhibitors. These compounds are crucial in combating antibiotic resistance by inhibiting enzymes that degrade beta-lactam antibiotics.
- Case Study : Research has shown that derivatives of this compound can effectively inhibit specific beta-lactamases when combined with beta-lactam antibiotics, enhancing their therapeutic efficacy .
Data Table: Applications Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Functional Groups
The tert-butyl piperidine-1-carboxylate scaffold is widely modified to tune reactivity, solubility, and target specificity. Below is a comparative analysis of derivatives with distinct substituents:
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
- Substituent : 3-hydroxypropyl
- Molecular formula: C₁₃H₂₅NO₃
- Molecular weight : 243.34 g/mol
- Key properties/applications : The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. It is used as a hydroxyl-protecting group intermediate in drug synthesis, such as in piperidine-containing active compounds .
Tert-butyl 4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate
- Substituent : 4-fluorophenyl and imidazolyl-pyrimidinyl groups
- Molecular formula : C₂₄H₂₉FN₄O₄S
- Molecular weight : 496.57 g/mol
- Key properties/applications : The fluorophenyl and sulfonylpyrimidine groups confer kinase inhibitory activity. This derivative is a precursor in kinase inhibitor development .
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
- Substituent: 2-aminoethyl
- Molecular formula : C₁₂H₂₄N₂O₂
- Molecular weight : 228.33 g/mol
- Key properties/applications : The ethyl-linked amine is utilized in synthesizing trace amine-associated receptor 1 (TAAR1) agonists, such as AP163 for psychotic disorders .
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Comparative Data Table
Physicochemical Properties
- Solubility: The aminoethoxy group in the target compound enhances water solubility compared to hydrophobic derivatives like the fluorophenyl-imidazolyl analog.
- Stability : Boc-protected derivatives (e.g., target compound, methoxy-methyl carbamoyl) exhibit improved stability under acidic conditions compared to free amines.
- Boiling points: Hydroxypropyl derivatives (e.g., ~339°C ) generally have higher boiling points than aminoethoxy derivatives due to hydrogen bonding.
Preparation Methods
Boc Protection of Piperidine Nitrogen
A common initial step is the protection of the piperidine nitrogen to prevent unwanted side reactions during subsequent functionalization.
- Reagents: Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) as a base.
- Conditions: Room temperature (20–25°C), stirring for 8–10 hours.
- Procedure: 4-piperidinecarboxamide or 4-aminopiperidine is reacted with Boc₂O in the presence of TEA in aqueous or organic solvent systems.
- Outcome: Formation of 1-Boc-4-aminopiperidine or related intermediates with high yield (typically 70–75%) and purity.
- Purification: Extraction with dichloromethane, drying, concentration, and crystallization from acetone at low temperature (0–2°C) yields crystalline Boc-protected intermediates.
Introduction of the 2-Aminoethoxy Group
The 2-aminoethoxy substituent is introduced via nucleophilic substitution on the Boc-protected piperidine:
- Electrophile Source: Ethylene oxide or 2-chloroethylamine derivatives.
- Base: Triethylamine or other tertiary amines (e.g., DIPEA).
- Solvent: Polar aprotic solvents such as DMF or acetonitrile.
- Temperature: Mild heating (20–50°C) to promote substitution without decomposing the Boc group.
- Mechanism: The nucleophilic nitrogen or oxygen attacks the electrophilic carbon in the ethoxyalkyl halide or epoxide, forming the aminoethoxy side chain.
- Optimization: Equivalents of base and electrophile are carefully controlled (1.5–3 equivalents) to maximize yield and minimize side reactions.
Final Purification and Crystallization
- Techniques: Extraction, drying over anhydrous agents, concentration under reduced pressure.
- Crystallization: Use of solvents such as petroleum ether or acetone at low temperatures (0–5°C) to obtain white crystalline products.
- Yield: Final yields of the target compound typically range from 60% to 80% depending on reaction scale and conditions.
Comparative Data Table of Key Preparation Steps
| Step | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | 4-piperidinecarboxamide, Boc₂O, TEA | 8–10 h | 20–25°C | 72–75 | Aqueous-organic system, crystallization from acetone |
| Aminoethoxy Introduction | Boc-piperidine, ethylene oxide/2-chloroethylamine, TEA | 4–6 h | 20–50°C | 65–80 | Polar aprotic solvent, controlled base equivalents |
| Purification & Crystallization | Extraction, drying, low-temp crystallization | 12 h (crystallization) | 0–5°C | - | Ensures high purity and stability |
Research Findings and Optimization Insights
- Base Selection: Triethylamine is preferred due to its moderate basicity and minimal side reactions; DIPEA and 4-NMM are alternatives for specific steps requiring stronger bases.
- Reaction Monitoring: NMR (¹H and ¹³C) and HPLC are essential for tracking reaction progress and purity. Characteristic signals for Boc tert-butyl groups (~1.4 ppm in ¹H NMR) and ethoxy groups (~4.1 ppm) confirm successful substitution.
- Yield Enhancement: Maintaining reaction temperature below 25°C during Boc protection preserves the Boc group and prevents hydrolysis. Controlled addition rates of electrophiles reduce side reactions.
- Industrial Scale-Up: Continuous flow reactors have been reported to improve reproducibility and scalability, with optimized solvent and temperature profiles to minimize by-products.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate, and what critical parameters influence yield?
- Methodology :
- Boc Protection : Begin with piperidine derivatives, introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane (DCM) .
- Aminoethoxy Coupling : React Boc-protected piperidine with 2-aminoethanol derivatives via nucleophilic substitution or Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
- Critical Parameters :
- Temperature : Maintain 0–5°C during Boc protection to minimize side reactions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Catalyst : Use DMAP for accelerated Boc activation .
Q. How can researchers effectively characterize this compound using spectroscopic and chromatographic methods?
- Methodology :
- NMR Spectroscopy :
- ¹H NMR : Expect signals for tert-butyl protons (~1.4 ppm), piperidine protons (δ 3.0–4.0 ppm), and aminoethoxy groups (δ 2.8–3.5 ppm) .
- ¹³C NMR : Identify carbonyl (C=O) at ~155 ppm and quaternary carbons from Boc groups .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., ~273 g/mol).
- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to confirm purity (>95%) and detect impurities .
Advanced Research Questions
Q. How should researchers address discrepancies between computational predictions and experimental spectral data for this compound?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values using software like Gaussian or ORCA .
- Crystallography : Confirm stereochemistry via X-ray diffraction (employ SHELX for refinement; ensure data resolution <1.0 Å) .
- Impurity Analysis : Use LC-MS to identify byproducts (e.g., de-Boc derivatives) that may skew spectral matches .
Q. What strategies optimize the regioselectivity of functional group modifications in this compound derivatives?
- Methodology :
- Protecting Groups : Temporarily block the aminoethoxy group with Fmoc to direct reactions to the piperidine ring .
- Catalytic Control : Use Pd-catalyzed cross-coupling for C–H activation at specific positions .
- Solvent Effects : Low-polarity solvents (e.g., toluene) favor electrophilic substitution on the piperidine nitrogen .
Q. How can the stability of this compound under various storage conditions be systematically evaluated?
- Methodology :
- Accelerated Stability Studies :
| Condition | Temperature | Humidity | Duration | Analysis Method |
|---|---|---|---|---|
| Stress | 40°C | 75% RH | 4 weeks | HPLC purity check |
| Long-term | -20°C | Dry | 6 months | NMR comparison |
- Degradation Pathways : Monitor hydrolysis of the Boc group via IR (loss of C=O peak at ~1700 cm⁻¹) .
Q. What analytical approaches resolve contradictions in biological activity data across studies involving this compound analogs?
- Methodology :
- Enantiomeric Purity : Use chiral HPLC to separate stereoisomers, as minor enantiomers may exhibit off-target effects .
- Metabolite Profiling : Incubate compounds with liver microsomes and identify metabolites via LC-MS/MS .
- Assay Reproducibility : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
Key Considerations
- Safety : Handle with nitrile gloves and fume hoods due to potential acute toxicity (GHS Category 4 for oral/dermal exposure) .
- Data Interpretation : Always cross-reference spectral data with multiple techniques (e.g., NMR + HRMS) to confirm structural assignments .
- Synthesis Optimization : DOE (Design of Experiments) can systematically identify optimal reaction parameters (e.g., time, catalyst loading) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
